Hydroxysafflor yellow A

Catalog No.
S530229
CAS No.
78281-02-4
M.F
C27H32O16
M. Wt
612.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxysafflor yellow A

Crude safflower extracts vary compositionally, causing assay inconsistency and confounding off-target effects. HSYA, the key safflower bioactive, provides a defined, high-purity standard. • Enables precise dosing in ischemia models for reproducible infarct reduction. • High water solubility allows sterile-filterable parenteral solutions. • Eliminates off-target effects in neuroprotection/anti-inflammatory studies. ≥98% pure, ideal for quantitative research.

CAS Number

78281-02-4

Product Name

Hydroxysafflor yellow A

IUPAC Name

2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione

Molecular Formula

C27H32O16

Molecular Weight

612.5 g/mol

InChI

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11?/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1

InChI Key

IAVUBSCVWHLRGE-MFMRYLTCSA-N

solubility

Soluble in DMSO

Synonyms

Hydroxysafflor yellow A; Safflomin A;

Canonical SMILES

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=C2C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

The exact mass of the compound Hydroxysafflor Yellow A is 612.169 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

Hydroxysafflor yellow A (HSYA) is the principal water-soluble, bioactive quinochalcone C-glycoside isolated from the flowers of safflower, *Carthamus tinctorius* L. [REFS-1, REFS-2]. It is recognized as the primary active component responsible for the therapeutic effects of safflower in cardiovascular and cerebrovascular research, including neuroprotection and cardioprotection [REFS-3, REFS-4]. Due to its significant bioactivity and relative abundance compared to other related flavonoids, HSYA is used as a key quality control standard for safflower preparations in the Chinese Pharmacopoeia, underscoring the need for a well-characterized, high-purity source for reproducible research and development [1].

Procurement Fit

Pharmacopoeial marker compound for safflower quality control
Chemically defined; distinct from crude safflower yellow pigment mixtures
Degradation kinetics not shared with co-occurring analogs (SYA, ASYB)

Procuring crude safflower extracts instead of purified HSYA introduces significant risks to experimental reproducibility and scalability. Crude extracts contain a variable mixture of other flavonoids, such as safflor yellow A, safflor yellow B, and anhydrosafflor yellow B, alongside non-flavonoid impurities [REFS-1, REFS-2]. This compositional variance, which is dependent on the extraction method and plant source, can lead to lot-to-lot inconsistency, unpredictable solubility, and confounding off-target effects in biological assays [3]. For quantitative studies requiring precise dosing and a clear understanding of structure-activity relationships, the use of uncharacterized extracts is unsuitable. High-purity HSYA eliminates these variables, ensuring that observed effects are directly attributable to the specified molecule, a prerequisite for reliable mechanistic studies and formulation development [4].

Substitution Risk

Generic safflower yellow pigment preparations show 2- to 3-fold HSYA content variability, undermining dose-response reproducibility.
Co-occurring SYA and ASYB exhibit non-interchangeable antiplatelet and anticoagulant modulation in herb-pair contexts.
ASYB degradation directly attenuates anticoagulant potency, while HSYA degradation does not, making impurity profiles functionally relevant.

Purity-Driven Neuroprotective Efficacy

The use of high-purity HSYA allows for the establishment of a clear, dose-dependent pharmacological effect, which is critical for efficacy and mechanism-of-action studies. In a rat model of middle cerebral artery occlusion (MCAO), a well-established model for ischemic stroke, successive intraperitoneal administration of purified HSYA (10 mg/kg) resulted in a 30.9% reduction in cerebral infarct volume compared to vehicle-treated controls (P < 0.01) [1]. This level of quantitative, reproducible efficacy justifies the procurement of the pure compound over crude extracts, which contain unknown concentrations of HSYA and other components that prevent reliable dose-response analysis.

Evidence DimensionNeuroprotective Efficacy (Infarct Volume Reduction)
Target Compound Data30.9% reduction in infarct volume
Comparator Or BaselineVehicle-treated control group (0% reduction baseline)
Quantified Difference30.9% (P < 0.01)
ConditionsRat model of permanent middle cerebral artery occlusion (pMCAO), HSYA administered at 10 mg/kg (5 doses, i.p.).

This provides a reliable efficacy benchmark for a specified dose, enabling reproducible experiments and accurate assessment of neuroprotective potential.

DPPH radical scavenging
Head-to-head
HSYA > SYA > CT flower extract in antiradical power
Supports antioxidant assay standardization with defined purity marker
Rank order derived from identical DPPH assay conditions

Superior Aqueous Solubility

HSYA is characterized as being highly soluble in water and aqueous buffers, while remaining virtually insoluble in lipophilic organic solvents such as chloroform, ether, and ethyl acetate [REFS-1, REFS-2]. This well-defined solubility profile is a significant procurement advantage over crude safflower extracts, which are complex mixtures containing components of varying polarities that often lead to poor or inconsistent solubility in aqueous media. The high water solubility of pure HSYA facilitates the straightforward and repeatable preparation of high-concentration stock solutions and clear, filterable formulations for both in vitro and in vivo applications.

Evidence DimensionSolubility Profile
Target Compound DataHighly soluble in water; soluble in DMSO and DMF.
Comparator Or BaselineCrude Safflower Extract (heterogeneous mixture with variable solubility).
Quantified DifferenceQualitatively superior for aqueous system preparation.
ConditionsStandard laboratory solvents.

This property simplifies experimental setup, reduces preparation time, and ensures consistent, particle-free solutions for dosing, which is critical for assay accuracy and animal studies.

Formulation stability
Head-to-head
t₁/₂ ~40× longer in XBJ injection vs. aqueous solution; ΔEₐ = 14.37 kJ·mol⁻¹
Highlights matrix-specific stabilization for forced degradation studies
Kinetics follow first-order; pH/temperature conditions reported

pH-Dependent Stability Profile

The stability of HSYA is highly dependent on pH, a critical parameter for ensuring compound integrity in assays and formulations. Kinetic studies show HSYA is structurally unstable in strongly acidic or alkaline conditions, with a degradation profile that follows an inverted V-shape based on pH [REFS-1, REFS-2]. Maximum degradation occurs under alkaline conditions (approximately pH 9), while the compound exhibits greater stability in neutral (pH 7) or slightly acidic environments [2]. Procuring pure HSYA provides access to this defined stability data, allowing researchers to select appropriate buffers (e.g., neutral phosphate buffer) to minimize degradation. This level of control is not possible with crude extracts, where the stability profile is unknown and can be influenced by other components.

Evidence DimensionpH-Dependent Degradation Rate
Target Compound DataMost stable at neutral pH (~7); most unstable under alkaline conditions (~pH 9).
Comparator Or BaselineCrude Safflower Extract (unknown stability profile).
Quantified DifferenceKnown pH-rate profile allows for mitigation of degradation.
ConditionsAqueous buffer solutions across a range of pH values.

This knowledge prevents artifactual data from compound degradation and allows for the design of robust, reproducible experiments with improved shelf-life of solutions.

Herb-pair bioactivity
Head-to-head
HSYA contribution peaks in CF-GR pair; ASYB peaks in CF-GL pair
Reinforces need for exact compound identity in compatibility research
Selective knock-out approach; antiplatelet/anticoagulation readout
Oral bioavailability
Head-to-head
Nanoemulsion: Cmax 2.8×, AUC₀–₇₂ h 1.3× vs. unformulated HSYA; not bioequivalent
Supports formulation-dependent exposure context in rodent PK models
90% CI outside acceptance range; SD rat model, n=18
Content variability
Reported
Lab-extracted safflower yellow: 20.21% HSYA; commercial pigment 2–3× lower
Total pigment value unreliable as HSYA concentration proxy
HPLC quantification; >99% total pigment in both specimens
Human IV pharmacokinetics
Trial context
Tmax 1.1 h; t₁/₂ 4.0–4.7 h; CL 1.6–1.7 L/h; no accumulation
Reported human PK endpoint context for PBPK model parameterization
Phase I, healthy volunteers, IV infusion, HPLC-MS/MS; n=52 single-dose

In Vivo Pharmacology in Ischemia Models

For establishing a clear dose-response relationship in animal models of cerebral or myocardial ischemia. The defined purity of HSYA allows for accurate dosing to achieve reproducible reductions in infarct volume, a critical requirement for preclinical efficacy testing that cannot be met by compositionally variable crude extracts [1].

Aqueous Formulation Development

For the preparation of clear, sterile-filterable parenteral formulations. The high water solubility of HSYA is a key advantage, enabling the creation of consistent, particle-free solutions for intravenous or intraperitoneal administration, thereby avoiding the solubility and dosing challenges associated with crude plant extracts [2].

Reproducible Cell-Based Assays

For in vitro studies investigating specific cellular pathways, such as neuroprotection or anti-inflammatory signaling. The use of pure HSYA in assays buffered to a neutral pH ensures that the observed biological activity is from the compound itself and not from degradation artifacts or confounding activities of other components present in crude extracts [3].

Application Fit

Application
Selection Property
Validation Focus
Antioxidant assay standardization
Lot-consistent purified marker with defined radical scavenging profile
DPPH/ORAC reproducibility across batches
Stability-indicating method development
Documented degradation kinetics and identified degradation products
Forced degradation pH/temperature profile confirmation
Herb-pair compatibility research
Individual compound identity to resolve analog-specific bioactivity
Bioactivity contribution pattern in defined formulation context
Oral bioavailability enhancement studies
Certified reference material for LC-MS/MS quantification
PK parameter determination and formulation comparison

XLogP3

-3.5

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

12

Exact Mass

612.16903493 Da

Monoisotopic Mass

612.16903493 Da

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HI7O919OYZ

Wikipedia

Hydroxysafflor yellow A
1: Xu RA, Xu ZS, Ge RS. Effects of hydroxysafflor yellow A on the activity and mRNA expression of four CYP isozymes in rats. J Ethnopharmacol. 2014 Feb 12;151(3):1141-1146. doi: 10.1016/j.jep.2013.12.025. Epub 2013 Dec 27. PubMed PMID: 24373810.
2: Wang Y, Xue C, Dong F, Peng Y, Zhang Y, Jin M, Zang B, Tan L. Hydroxysafflor yellow a attenuates small airway remodeling in a rat model of chronic obstructive pulmonary disease. Biol Pharm Bull. 2014;37(10):1591-8. Epub 2014 Jul 24. PubMed PMID: 25056232.
3: Ma GN, Yu FL, Wang S, Li ZP, Xie XY, Mei XG. A novel oral preparation of hydroxysafflor yellow A base on a chitosan complex: a strategy to enhance the oral bioavailability. AAPS PharmSciTech. 2015 Jun;16(3):675-82. doi: 10.1208/s12249-014-0255-z. Epub 2014 Dec 16. PubMed PMID: 25511808; PubMed Central PMCID: PMC4444637.
4: Liu YL, Liu YJ, Liu Y, Li XS, Liu SH, Pan YG, Zhang J, Liu Q, Hao YY. Hydroxysafflor yellow A ameliorates lipopolysaccharide-induced acute lung injury in mice via modulating toll-like receptor 4 signaling pathways. Int Immunopharmacol. 2014 Dec;23(2):649-57. PubMed PMID: 25466274.
5: Jiang S, Shi Z, Li C, Ma C, Bai X, Wang C. Hydroxysafflor yellow A attenuates ischemia/reperfusion-induced liver injury by suppressing macrophage activation. Int J Clin Exp Pathol. 2014 Apr 15;7(5):2595-608. eCollection 2014. PubMed PMID: 24966974; PubMed Central PMCID: PMC4069906.
6: Wang T, Duan SJ, Wang SY, Lu Y, Zhu Q, Wang LJ, Han B. Coadministration of hydroxysafflor yellow A with levodopa attenuates the dyskinesia. Physiol Behav. 2015 Aug 1;147:193-7. doi: 10.1016/j.physbeh.2015.04.038. Epub 2015 Apr 23. PubMed PMID: 25914172.
7: Zhu HJ, Wang LJ, Wang XQ, Pan H, Li NS, Yang HB, Jin M, Zang BX, Gong FY. Hydroxysafflor yellow A (HYSA) inhibited the proliferation and differentiation of 3T3-L1 preadipocytes. Cytotechnology. 2015 Oct;67(5):885-92. doi: 10.1007/s10616-014-9783-3. Epub 2015 Mar 7. PubMed PMID: 25749912; PubMed Central PMCID: PMC4545440.
8: Wang J, Zhang Q, Mei X, Zhang X. Hydroxysafflor yellow A attenuates left ventricular remodeling after pressure overload-induced cardiac hypertrophy in rats. Pharm Biol. 2014 Jan;52(1):31-5. doi: 10.3109/13880209.2013.805791. Epub 2013 Sep 13. PubMed PMID: 24033225.
9: Li CY, Yin JG, Zhang J, Wang XX, Xu MJ, Liu F, Zou JD, Ju WZ. Pharmacokinetic profiles of hydroxysafflor yellow A following intravenous administration of its pure preparations in healthy Chinese volunteers. J Ethnopharmacol. 2015 Mar 13;162:225-30. doi: 10.1016/j.jep.2014.12.068. Epub 2015 Jan 7. PubMed PMID: 25576896.
10: Li CY, Chu JH, Zhang J, Sun BT, Dai GL, Liu SJ, Ju WZ. Measurement of hydroxysafflor yellow A in human urine by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 1;974:131-7. doi: 10.1016/j.jchromb.2014.10.036. Epub 2014 Nov 4. PubMed PMID: 25463208.
11: He Y, Liu Q, Li Y, Yang X, Wang W, Li T, Zhang W, Cui Y, Wang C, Lin R. Protective effects of hydroxysafflor yellow A (HSYA) on alcohol-induced liver injury in rats. J Physiol Biochem. 2015 Mar;71(1):69-78. doi: 10.1007/s13105-015-0382-3. Epub 2015 Jan 28. PubMed PMID: 25626885.
12: Liu Q, Wang CY, Liu Z, Ma XS, He YH, Chen SS, Bai XY. Hydroxysafflor yellow A suppresses liver fibrosis induced by carbon tetrachloride with high-fat diet by regulating PPAR-γ/p38 MAPK signaling. Pharm Biol. 2014 Sep;52(9):1085-93. doi: 10.3109/13880209.2013.877491. Epub 2014 Mar 12. PubMed PMID: 24618007.
13: Yang G, Zhou X, Chen T, Deng Y, Yu D, Pan S, Song Y. Hydroxysafflor yellow A inhibits lipopolysaccharide-induced proliferation and migration of vascular smooth muscle cells via Toll-like receptor-4 pathway. Int J Clin Exp Med. 2015 Apr 15;8(4):5295-302. eCollection 2015. PubMed PMID: 26131104; PubMed Central PMCID: PMC4483943.
14: Yang F, Li J, Zhu J, Wang D, Chen S, Bai X. Hydroxysafflor yellow A inhibits angiogenesis of hepatocellular carcinoma via blocking ERK/MAPK and NF-κB signaling pathway in H22 tumor-bearing mice. Eur J Pharmacol. 2015 May 5;754:105-14. doi: 10.1016/j.ejphar.2015.02.015. Epub 2015 Feb 24. PubMed PMID: 25720342.
15: Zhu HJ, Wang LJ, Wang XQ, Pan H, Li NS, Yang HB, Jin M, Zang BX, Gong FY. Hormone-sensitive lipase is involved in the action of hydroxysafflor yellow A (HYSA) inhibiting adipogenesis of 3T3-L1cells. Fitoterapia. 2014 Mar;93:182-8. doi: 10.1016/j.fitote.2014.01.001. Epub 2014 Jan 17. PubMed PMID: 24440907.
16: Lv Y, Qian Y, Fu L, Chen X, Zhong H, Wei X. Hydroxysafflor yellow A exerts neuroprotective effects in cerebral ischemia reperfusion-injured mice by suppressing the innate immune TLR4-inducing pathway. Eur J Pharmacol. 2015 Dec 15;769:324-32. doi: 10.1016/j.ejphar.2015.11.036. Epub 2015 Nov 25. PubMed PMID: 26607471.
17: Song Y, Long L, Zhang N, Liu Y. Inhibitory effects of hydroxysafflor yellow A on PDGF BB induced proliferation and migration of vascular smooth muscle cells via mediating Akt signaling. Mol Med Rep. 2014 Sep;10(3):1555-60. doi: 10.3892/mmr.2014.2336. Epub 2014 Jun 16. PubMed PMID: 24939805.
18: Wang C, Wang C, Ma C, Huang Q, Sun H, Zhang X, Bai X. Hydroxysafflor yellow A of Carthamus tinctorius attenuates lung injury of aged rats exposed to gasoline engine exhaust by down-regulating platelet activation. Phytomedicine. 2014 Feb 15;21(3):199-206. doi: 10.1016/j.phymed.2013.09.018. Epub 2013 Nov 2. PubMed PMID: 24192212.
19: Guo Y, Wang Y, Huang X, Lv H, Fan R, Huang W, Gan P, Liu W, Yan K, Xia Z, Liu J. Determination of hydroxysafflor yellow A in biological fluids of patients with traumatic brain injury by UPLC-ESI-MS/MS after injection of Xuebijing. Biomed Chromatogr. 2014 Aug;28(8):1090-5. doi: 10.1002/bmc.3124. Epub 2014 Feb 17. PubMed PMID: 24535782.
20: Jingshan Z, Qianyu G, Shaohong L, Shangyue Z, Hongli H. [Hydroxysafflor yellow A inhibits rat vascular smooth muscle cells proliferation possibly via blocking signal transduction of MEK-ERK1/2]. Zhonghua Xin Xue Guan Bing Za Zhi. 2015 Aug;43(8):728-31. Chinese. PubMed PMID: 26955733.

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